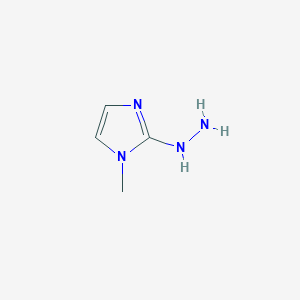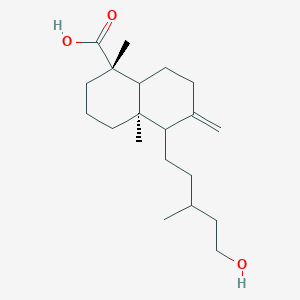
Imbricatoloic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imbricatoloic acid is a naturally occurring diterpenoid compound found in various plant species, particularly in the resin of certain coniferous trees
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of imbricatoloic acid typically involves the extraction of the compound from natural sources. One common method includes the extraction from cypress seed oil using supercritical carbon dioxide. The residue is then extracted with 95% ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound often relies on large-scale extraction techniques, such as preparative high-performance liquid chromatography (Prep-HPLC), to isolate and purify the compound from complex mixtures .
Analyse Des Réactions Chimiques
Types of Reactions: Imbricatoloic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, microbial transformation of this compound by Aspergillus niger results in the formation of 1α-hydroxythis compound, while transformation with Rhizopus nigricans yields 15-hydroxy-8,17-epoxylabdan-19-oic acid .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products:
Applications De Recherche Scientifique
Chemistry: In chemistry, imbricatoloic acid serves as a valuable intermediate for the synthesis of complex organic molecules and natural product derivatives.
Biology: Biologically, this compound exhibits antimicrobial, antifungal, and anticancer properties, making it a promising candidate for the development of new therapeutic agents .
Medicine: In medicine, this compound has shown potential in the treatment of various diseases, including cancer and infectious diseases, due to its ability to modulate specific molecular pathways and targets .
Industry: Industrially, this compound is used in the formulation of bio-based products, such as natural preservatives and bioactive coatings, due to its antimicrobial properties .
Mécanisme D'action
Imbricatoloic acid shares structural similarities with other diterpenic acids, such as communic acid and isocupressic acid. it is unique in its specific biological activities and chemical reactivity. For instance, while both this compound and isocupressic acid exhibit antimicrobial properties, this compound has shown a broader spectrum of activity against various pathogens .
Comparaison Avec Des Composés Similaires
- Communic acid
- Isocupressic acid
- Cycloartenol
- 15-oxo-3,13Z-kolavadiene-17-oic acid
Propriétés
Formule moléculaire |
C20H34O3 |
|---|---|
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
(1S,4aR)-5-(5-hydroxy-3-methylpentyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H34O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h14,16-17,21H,2,5-13H2,1,3-4H3,(H,22,23)/t14?,16?,17?,19-,20+/m1/s1 |
Clé InChI |
NSRKLZRKJJQJLD-PRXNRYBNSA-N |
SMILES isomérique |
CC(CCC1C(=C)CCC2[C@@]1(CCC[C@]2(C)C(=O)O)C)CCO |
SMILES canonique |
CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


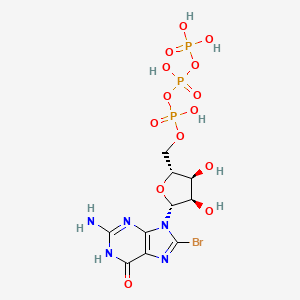
![3-Benzyl-1-[(4-fluorophenyl)methyl]-2-methylbenzo[f]benzimidazol-3-ium-4,9-dione](/img/structure/B12430703.png)
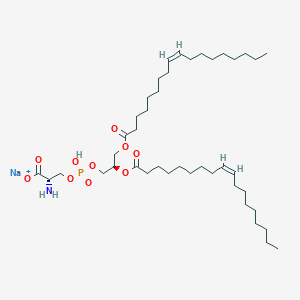
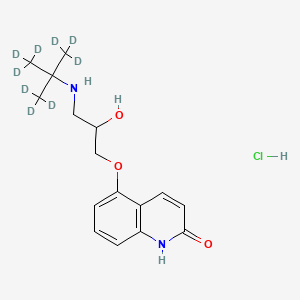
![1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]propan-1-one](/img/structure/B12430718.png)
![N-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl]-6-[[[3-[bis(pyridin-2-ylmethyl)amino]-2-hydroxypropyl]-(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxamide](/img/structure/B12430720.png)
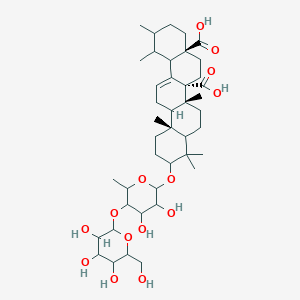
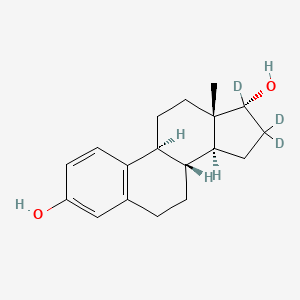
![3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B12430740.png)
![(2R,3R,4S,5S,6R)-2-[[(10R,13R,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430745.png)
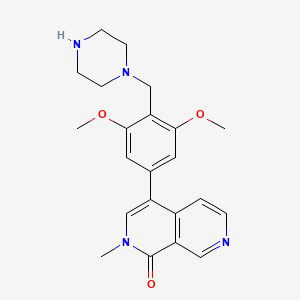
![sodium;[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12430768.png)
